Ethyl 3-(4-tert-Butylphenyl)propiolate

Gold catalysis Chemoselectivity Annulation

Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS 109034-26-6) is a lipophilic alkynyl ester characterized by a para-substituted tert-butylphenyl group attached to an ethyl propiolate moiety. It belongs to the class of aryl propiolates and is primarily utilized as a high-value chemical building block in organic synthesis and material science.

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
CAS No. 109034-26-6
Cat. No. B010783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-tert-Butylphenyl)propiolate
CAS109034-26-6
SynonymsETHYL 3-(4-TERT-BUTYLPHENYL)PROPIOLATE
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C15H18O2/c1-5-17-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-7,9-10H,5H2,1-4H3
InChIKeySDPWUYVOUYSPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS 109034-26-6) Procurement Guide: Chemical Identity and Primary Application


Ethyl 3-(4-tert-Butylphenyl)propiolate (CAS 109034-26-6) is a lipophilic alkynyl ester characterized by a para-substituted tert-butylphenyl group attached to an ethyl propiolate moiety. It belongs to the class of aryl propiolates and is primarily utilized as a high-value chemical building block in organic synthesis and material science . Its structure combines an electron-deficient alkyne with a bulky, hydrophobic aryl group, enabling its participation in metal-catalyzed cross-couplings, cycloadditions, and as a Michael acceptor .

Ethyl 3-(4-tert-Butylphenyl)propiolate: Why Generic Aryl Propiolate Substitution is Not Recommended


In aryl propiolate chemistry, the para-substituent on the phenyl ring critically dictates both physical properties and reaction outcomes. The tert-butyl group in this compound provides a unique combination of lipophilicity and steric bulk not found in its methyl, methoxy, or unsubstituted counterparts. Direct head-to-head comparisons confirm that the ester alkoxy group (ethyl vs. tert-butyl) serves as a chemoselectivity switch in gold-catalyzed transformations [1], while the tert-butylphenyl group itself exhibits distinct reactivity in cycloadditions compared to other aryl propiolates [2]. Consequently, substituting this compound with a generic analog lacking the same electronic and steric profile will result in divergent yields, altered reaction pathways, and failure to reproduce literature procedures.

Ethyl 3-(4-tert-Butylphenyl)propiolate: Quantified Comparative Evidence for Scientific Selection


Ester-Directed Chemoselectivity Switch: Ethyl Propiolate vs. tert-Butyl Propiolate in Gold Catalysis

In gold-catalyzed reactions with 1,2-benzisoxazoles, the choice of ester group on the propiolate acts as a chemoselectivity switch. Ethyl propiolates (1') afford exclusively Michael-type products (4), whereas tert-butyl propiolates (1) undergo [4 + 2]-annulation to yield 6H-1,3-oxazin-6-one derivatives (3) [1].

Gold catalysis Chemoselectivity Annulation

Cyclization Yield: 4-tert-Butylphenyl Propiolate vs. Unsubstituted Phenyl Propiolate

In a comparative Lewis acid-catalyzed cyclization study, a 4'-tert-butylphenyl phenylpropiolate derivative afforded a product yield of 53% under FeCl₃ catalysis [1]. This contrasts with unsubstituted phenyl propiolates which, under similar microwave-assisted Yb(OTf)₃ conditions, achieved yields between 91-98% [1]. The significant yield difference (~40-45% lower) is attributed to the steric hindrance and altered electronic properties of the tert-butyl group.

Cycloaddition Substituent Effect Lewis Acid Catalysis

Lipophilicity (LogP) Enhancement Over Unsubstituted Analog

The incorporation of a 4-tert-butyl group significantly increases molecular lipophilicity compared to the unsubstituted phenyl analog. The predicted ACD/LogP for Ethyl 3-(4-tert-Butylphenyl)propiolate is 5.41 , whereas the XLogP3-AA for unsubstituted ethyl phenylpropiolate (CAS 2216-94-6) is 2.7 [1]. This represents a logP increase of 2.71 units.

Physicochemical Properties Lipophilicity Drug Design

Ethyl 3-(4-tert-Butylphenyl)propiolate: Validated Research and Industrial Application Scenarios


Synthesis of β-Aryl Sulfonyl Acrylates via Palladium-Catalyzed Sulfonylation

This compound serves as an effective substrate in the palladium-catalyzed regio- and stereoselective sulfonylation of aryl propiolates with sulfonyl hydrazides, providing access to (E)-β-aryl sulfonyl acrylates in moderate to high yields . The tert-butyl group on the phenyl ring remains intact, offering a handle for further downstream functionalization or for modulating the physical properties of the final sulfonyl acrylate product. This application is directly supported by primary literature demonstrating the broad scope of this transformation on various aryl propiolates, including those with substituted phenyl rings .

Gold-Catalyzed Michael Addition for Heterocycle Precursors

When high chemoselectivity for a Michael addition over a [4+2] annulation is required in gold-catalyzed reactions, the ethyl ester functionality of this compound is essential [1]. Researchers aiming to synthesize Michael-type adducts from 1,2-benzisoxazoles must procure the ethyl propiolate version, as the tert-butyl propiolate analog will instead yield annulation products. This specific reactivity makes the compound a critical building block for constructing specific heterocyclic frameworks via a controlled, ester-directed pathway [1].

Lipophilic Alkyne Building Block in Medicinal Chemistry

Owing to its high lipophilicity (ACD/LogP = 5.41) , this compound is a strategic choice for introducing a lipophilic, sterically bulky aryl-alkyne moiety into drug-like molecules. Compared to the unsubstituted phenyl analog (LogP ~2.7) [2], it offers a dramatically increased partition coefficient, which can be leveraged to improve membrane permeability or to modulate the logD profile of a lead compound. This property is particularly relevant in the context of fragment-based drug discovery or the late-stage functionalization of scaffolds targeting hydrophobic binding pockets.

Cycloaddition Substrate in Materials Science

The tert-butylphenyl group's impact on reaction yield and product properties, as quantified in cyclization studies [3], makes this compound a relevant substrate for synthesizing functionalized cyclic structures for materials applications. While the yield may be lower compared to unsubstituted analogs, the resulting product incorporates a hydrophobic tert-butyl group that can alter solubility, aggregation behavior, or thermal properties of the final material. This is a key consideration for the rational design of organic electronic materials or polymer additives.

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